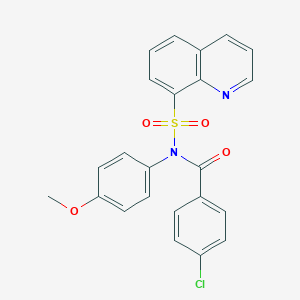
N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been widely used in the treatment of various bacterial infections. It is a crystalline powder with a molecular formula of C15H14ClN3O4S and a molecular weight of 355.81 g/mol.
Mécanisme D'action
Sulfadiazine exerts its antimicrobial activity by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid, thereby inhibiting its activity and ultimately leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Sulfadiazine has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is readily absorbed from the gastrointestinal tract and distributed throughout the body, including the cerebrospinal fluid. Sulfadiazine is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfadiazine has several advantages as a research tool, including its broad spectrum of antimicrobial activity, its well-established mechanism of action, and its availability as a commercial product. However, it also has limitations, such as its potential for toxicity and the development of bacterial resistance.
Orientations Futures
Future research on Sulfadiazine could focus on the development of new analogs with improved antimicrobial activity and reduced toxicity. Additionally, the use of Sulfadiazine in combination with other antibiotics could be explored as a strategy to overcome bacterial resistance. Finally, the potential use of Sulfadiazine in the treatment of other diseases, such as cancer, could also be investigated.
Méthodes De Synthèse
Sulfadiazine can be synthesized through a multi-step process involving the condensation of 4-amino-N-(4-chlorobenzoyl)benzenesulfonamide with 4-methoxyaniline, followed by cyclization with acetic anhydride and oxidation with potassium permanganate. The resulting product is then purified through recrystallization to obtain pure Sulfadiazine.
Applications De Recherche Scientifique
Sulfadiazine has been extensively studied for its antimicrobial properties and has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and meningitis. It has also been used as a prophylactic agent for the prevention of toxoplasmosis in immunocompromised patients.
Propriétés
Formule moléculaire |
C23H17ClN2O4S |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
4-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H17ClN2O4S/c1-30-20-13-11-19(12-14-20)26(23(27)17-7-9-18(24)10-8-17)31(28,29)21-6-2-4-16-5-3-15-25-22(16)21/h2-15H,1H3 |
Clé InChI |
DLYAKXNFCGLJFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)